molecular formula C12H9BrF2N2O2 B2957506 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil CAS No. 352303-66-3

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil

Cat. No.: B2957506
CAS No.: 352303-66-3
M. Wt: 331.117
InChI Key: AUXJUUXDNYYRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a novel chemical compound designed for research and development, particularly in the field of oncology. This uracil derivative is synthesized from two key building blocks: 5-bromo-6-methyluracil and a 2,6-difluorobenzyl group, a scaffold known from intermediates like 2,6-difluorobenzyl bromide . The structural motif of uracil derivatives linked to aromatic groups via a benzyl bridge is recognized in scientific literature for its potential in creating cytotoxic agents . Researchers are exploring such hybrids as potential anticancer agents, as they may act through mechanisms like inhibiting key enzymes or disrupting nucleic acid synthesis . The incorporation of the 5-bromo substituent on the uracil ring is a common strategy in medicinal chemistry to modulate the compound's electronic properties and potentially enhance its biological activity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-[(2,6-difluorophenyl)methyl]-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF2N2O2/c1-6-10(13)11(18)16-12(19)17(6)5-7-8(14)3-2-4-9(7)15/h2-4H,5H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXJUUXDNYYRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a synthetic compound that belongs to the class of uracil derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural framework that enhances its biological activity. The presence of the difluorobenzyl group and the bromine atom at specific positions on the uracil ring contributes to its interaction with biological targets.

GnRH Antagonism

The primary biological activity of this compound is its role as a GnRH antagonist. GnRH is critical in regulating reproductive hormone release. By antagonizing GnRH receptors, this compound can effectively suppress luteinizing hormone (LH) release, which is beneficial in treating conditions like endometriosis and prostate cancer.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GnRH Receptor AntagonismInhibits LH release in animal models
Anticancer ActivityPotential use in hormone-sensitive cancers
Selectivity ProfileExhibits selectivity towards specific receptor subtypes

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored extensively. Modifications at the 5 and 6 positions of the uracil ring have shown significant effects on binding affinity and biological activity. For instance, the introduction of a methyl group at the 6-position enhances receptor binding potency by 5 to 10 times compared to unmodified uracil derivatives .

In Vivo Studies

In a study involving castrated cynomolgus monkeys, oral administration of this compound demonstrated sustained suppression of plasma LH levels for over 24 hours at a dose of 3 mg/kg. This highlights its potential for long-term therapeutic application in managing hormone-dependent conditions .

Clinical Relevance

The compound is currently under investigation for its efficacy in treating endometriosis-related pain. Its ability to maintain low levels of circulating LH suggests it may be effective in reducing estrogen-driven pathologies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU), a widely used anticancer agent, lacks the 2,6-difluorobenzyl and methyl substituents. Key differences include:

Property 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil 5-Fluorouracil
Molecular Weight ~333.1 g/mol (estimated) 130.08 g/mol
Substituents 2,6-Difluorobenzyl (N1), Br (C5), CH3 (C6) F (C5)
Lipophilicity (LogP) Higher (due to benzyl group) Low
Mechanism Potential DNA/RNA polymerase inhibition Thymidylate synthase inhibition
Metabolic Stability Likely improved (methyl group reduces degradation) Rapid catabolism

The bromine and methyl groups in the target compound may reduce mutagenic risks compared to 5-FU, which incorporates into DNA/RNA, causing cytotoxicity .

Comparison with Rufinamide (CGP 33101)

Rufinamide, a triazole derivative with a 2,6-difluorobenzyl group, is an antiepileptic drug. Structural and functional contrasts include:

Property This compound Rufinamide
Core Structure Uracil 1,2,3-Triazole carboxamide
Substituents Br (C5), CH3 (C6) None on triazole core
Therapeutic Use Hypothesized antiviral/anticancer Seizure control
Mechanism Nucleic acid mimicry Sodium channel modulation
Bioavailability Enhanced by lipophilic benzyl group Moderate (75–85%)

While both compounds share the 2,6-difluorobenzyl group, their core structures dictate divergent biological targets and applications.

Comparison with Thioxanthonic Derivatives (Tx 4)

Tx 4 (1-((2,6-difluorobenzyl)amino)-4-propoxy-9H-thioxanthen-9-one) is an antifungal agent with a thioxanthenone core. Differences include:

Property This compound Tx 4
Core Structure Uracil Thioxanthenone
Substituents Br (C5), CH3 (C6) Propoxy (C4), amino linkage
Activity Potential nucleic acid targeting Antifungal
Synthesis Likely involves uracil alkylation Multi-step condensation

The shared 2,6-difluorobenzyl group suggests both compounds may exploit hydrophobic interactions for target binding, but their scaffolds lead to distinct mechanisms.

Pharmacokinetic and Toxicity Insights

  • Metabolic Stability : The 2,6-difluorobenzyl group likely reduces oxidative metabolism, as seen in Rufinamide .
  • Toxicity : Brominated uracils risk mutagenicity, but the methyl group at C6 may sterically hinder DNA incorporation, mitigating this risk compared to 5-bromouracil.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis involves halogenation and substitution reactions. Bromination at the uracil 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under anhydrous conditions. Key steps include:
  • Substitution : React 6-methyluracil with 2,6-difluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) at 80–100°C in DMF .
  • Bromination : Introduce bromine at the 5-position using HBr/H₂O₂ or electrophilic brominating agents at 0–25°C .
  • Purification : Recrystallization from ethanol/water mixtures yields white solids (melting points: 165–200°C) .
    Optimization Tips :
  • Control stoichiometry (1:1.2 molar ratio for brominating agents).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.22 ppm, methyl groups at δ 2.24 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 403.2) .
  • HPLC : Detect atropisomers (chiral columns, 70:30 hexane/isopropanol) .
  • Melting Point : Compare with literature values (e.g., 170–172°C) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the GnRH receptor antagonistic activity of this compound?

  • Methodological Answer :
  • In Vitro Binding Assays :
    Use HEK293 cells expressing human GnRH receptors. Incubate with ¹²⁵I-triptorelin and test compound (0.1–100 nM) to calculate IC₅₀ values .
  • Functional Assays :
    Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP inhibition (ELISA) post-receptor activation .
  • In Vivo Models :
    Administer orally to hGNRHR-knock-in mice (3–30 mg/kg, twice daily for 4 weeks). Collect serum for LH level quantification via ELISA .
    Critical Note : Ensure enantiomeric purity, as atropisomers may differ in potency (e.g., ΔIC₅₀ >10x) .

Q. What methodological approaches can resolve contradictions in biological activity data reported for this compound across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Atropisomerism : Separate enantiomers via preparative HPLC (chiral OD-H column) and test individually .
  • Assay Variability : Standardize cell passage numbers, incubation times, and buffer pH .
  • Pharmacokinetic Factors :
  • Assess metabolic stability using liver microsomes and LC-MS/MS .
  • Measure plasma protein binding (equilibrium dialysis) to adjust free compound concentrations .

Q. How can researchers investigate the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer :
  • Oral Bioavailability : Administer 10 mg/kg (oral vs. IV) to rats. Collect plasma at 0–24h and quantify via LC-MS/MS .
  • Tissue Distribution : Use whole-body autoradiography in mice dosed with ¹⁴C-labeled compound .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via HR-MS/MS .

Data Contradiction Analysis

Q. Why might conflicting data arise in studies evaluating the stability of this compound under acidic conditions?

  • Methodological Answer : Discrepancies may stem from:
  • Degradation Conditions : Varying pH (1.0–3.0) or temperature (37°C vs. 25°C).
  • Analytical Methods : HPLC with UV detection (λ=254 nm) vs. LC-MS .
    Resolution Strategy :
  • Conduct forced degradation studies (0.1N HCl, 37°C/24h) and compare degradation products using HR-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.